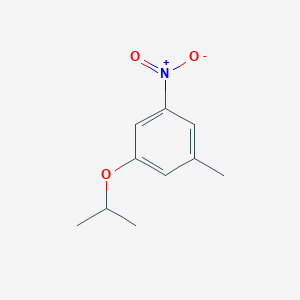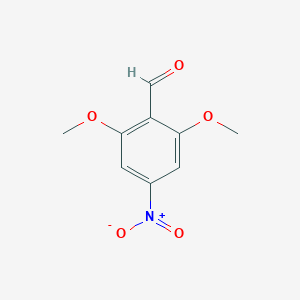
N-ethyl-2-(3-nitrophenyl)acetamide
Übersicht
Beschreibung
N-ethyl-2-(3-nitrophenyl)acetamide is an organic compound characterized by the presence of an ethyl group, a nitrophenyl group, and an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(3-nitrophenyl)acetamide typically involves the reaction of 3-nitrobenzoyl chloride with ethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-ethyl-2-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Hydrolysis: The acetamide moiety can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Alkyl halides, aryl halides, nucleophiles.
Hydrolysis: Acidic or basic conditions, water.
Major Products Formed
Reduction: N-ethyl-2-(3-aminophenyl)acetamide.
Substitution: Various N-alkyl or N-aryl derivatives.
Hydrolysis: 3-nitrobenzoic acid and ethylamine.
Wissenschaftliche Forschungsanwendungen
N-ethyl-2-(3-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-ethyl-2-(3-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
N-ethyl-2-(3-nitrophenyl)acetamide can be compared with other nitrophenylacetamide derivatives:
N-methyl-2-(3-nitrophenyl)acetamide: Similar structure but with a methyl group instead of an ethyl group.
N-ethyl-2-(4-nitrophenyl)acetamide: Similar structure but with the nitro group in the para position.
N-ethyl-2-(3-chlorophenyl)acetamide: Similar structure but with a chloro group instead of a nitro group.
These compounds share similar chemical properties but may exhibit different biological activities and reactivity due to the variations in their substituents.
Eigenschaften
IUPAC Name |
N-ethyl-2-(3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-2-11-10(13)7-8-4-3-5-9(6-8)12(14)15/h3-6H,2,7H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTTYMPWUZUGPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-[(Cyclopentylsulfanyl)methyl]-4-nitrobenzene](/img/structure/B8028224.png)
![1-[(5-Fluoro-2-nitrophenyl)methyl]pyrrolidine](/img/structure/B8028232.png)


